1-Palmitoyl-3-chloropropanediol

Description

Properties

IUPAC Name |

(3-chloro-2-hydroxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBIHFLJUKBYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952848 | |

| Record name | 3-Chloro-2-hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30557-04-1 | |

| Record name | 3-Chloro-1,2-propanediol 1-palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30557-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,2-propanediol 1-palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030557041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL 1-PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F94G01857T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Palmitoyl-3-chloropropanediol: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Palmitoyl-3-chloropropanediol, a monoester of 3-monochloropropane-1,2-diol (3-MCPD), a known food processing contaminant. This document details its chemical structure, physicochemical properties, toxicological effects, and the molecular mechanisms underlying its biological activity. The information is intended to support research, scientific investigation, and drug development efforts related to this compound.

Chemical Structure and Properties

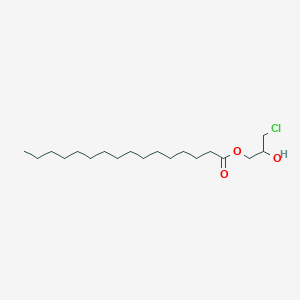

This compound, also known as 3-MCPD 1-palmitate, is a molecule consisting of a glycerol (B35011) backbone where a hydroxyl group at the sn-1 position is esterified with palmitic acid, and a chlorine atom is substituted at the sn-3 position. Its chemical structure is depicted below:

(Image of the chemical structure of this compound)

A summary of its key chemical and physical properties is provided in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | (3-chloro-2-hydroxypropyl) hexadecanoate | |

| CAS Number | 30557-04-1 | |

| Molecular Formula | C₁₉H₃₇ClO₃ | |

| Molecular Weight | 348.95 g/mol | |

| Appearance | White to Off-White Low-Melting Solid | |

| Melting Point | 27-28 °C | |

| Boiling Point | 444.2 ± 25.0 °C (Predicted) | |

| Density | 0.983 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Chloroform (Sparingly), Dichloromethane (Slightly), Ethyl Acetate (Slightly) | |

| Storage Temperature | -20°C |

Toxicological Profile

The primary toxicological concern associated with this compound and other 3-MCPD esters is their potential to hydrolyze within the gastrointestinal tract, leading to the release of free 3-MCPD. Free 3-MCPD is a known toxicant with established adverse effects on the kidneys and male reproductive system, and it is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).

An acute oral toxicity study in Swiss mice determined the median lethal dose (LD50) of this compound to be 2676.81 mg/kg body weight. This study also revealed that the monoester form is more toxic than the dipalmitate ester of 3-MCPD.

The major histopathological changes observed in mice administered with this compound include:

-

Renal tubular necrosis

-

Formation of protein casts in the kidneys

-

A decrease in spermatids in the seminiferous tubules

Biological Activity and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the nephrotoxicity of this compound. Studies have shown that this compound can induce apoptosis (programmed cell death) in renal tubular cells. This process is mediated through the activation of the c-Jun N-terminal kinase (JNK) and p53 signaling pathways.

The proposed mechanism involves the following steps:

-

Exposure to this compound leads to cellular stress in the renal tubular cells.

-

This stress activates the JNK signaling cascade, a key regulator of cellular responses to stress.

-

Activated JNK, in turn, phosphorylates and activates the tumor suppressor protein p53.

-

Activated p53 then initiates the apoptotic cascade, leading to the death of the renal tubular cells and contributing to kidney injury.

The following diagram illustrates this signaling pathway:

Caption: JNK/p53-mediated apoptosis induced by this compound.

Experimental Protocols

Acute Oral Toxicity Study in Swiss Mice

The following is a generalized workflow for an acute oral toxicity study of this compound, based on published research.

Synthesis pathway of 1-Palmitoyl-3-chloropropanediol

An In-depth Technical Guide to the Synthesis of 1-Palmitoyl-3-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a monoacylglycerol of palmitic acid and a chlorinated derivative of glycerol. This compound and its analogs are of significant interest in toxicological studies and as reference standards in food safety analysis. This document details both chemical and enzymatic synthesis routes, presenting quantitative data, experimental protocols, and logical workflow diagrams to aid in its laboratory-scale preparation.

Introduction

This compound, also known as 3-MCPD-1-monopalmitate, is a member of the 3-monochloropropane-1,2-diol (3-MCPD) esters. These compounds are recognized as process-induced contaminants in refined edible oils and fat-containing foods.[][2][3] The synthesis of this compound in a laboratory setting is crucial for toxicological assessment, the development of analytical standards, and for studying its metabolic fate.[][4] This guide explores the deliberate synthesis of this molecule through established chemical and enzymatic methodologies.

Chemical Synthesis Pathway

The chemical synthesis of this compound typically involves the direct esterification of 3-chloro-1,2-propanediol (B139630) with a palmitoyl (B13399708) group donor. The most common approaches utilize palmitic acid or its more reactive derivative, palmitoyl chloride.

Fischer Esterification of 3-Chloro-1,2-propanediol

This classic method involves the acid-catalyzed reaction between palmitic acid and 3-chloro-1,2-propanediol.

Caption: Fischer Esterification Pathway.

Acylation with Palmitoyl Chloride

A more rapid and often higher-yielding approach involves the use of the highly reactive palmitoyl chloride. This reaction typically does not require a strong acid catalyst but may be performed in the presence of a base to scavenge the HCl byproduct.

Caption: Acylation Pathway using Palmitoyl Chloride.

Quantitative Data for Chemical Synthesis

The following table summarizes typical reaction conditions for the chemical synthesis of this compound.

| Parameter | Fischer Esterification | Acylation with Palmitoyl Chloride |

| Palmitoyl Source | Palmitic Acid | Palmitoyl Chloride |

| Glycerol Source | 3-Chloro-1,2-propanediol | 3-Chloro-1,2-propanediol |

| Molar Ratio | 1:1 to 1:5 (Acid:Alcohol) | 1:1.2 (Acyl Chloride:Alcohol) |

| Catalyst/Reagent | H₂SO₄, Amberlyst 15[5] | Pyridine or triethylamine |

| Solvent | Toluene or hexane | Dichloromethane or chloroform |

| Temperature (°C) | 70-100[5] | 0 to Room Temperature |

| Reaction Time (h) | 4-24 | 1-6 |

| Typical Yield | Moderate to High | High |

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve palmitic acid (1 molar equivalent) and 3-chloro-1,2-propanediol (3 molar equivalents) in toluene.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 molar equivalents).

-

Reaction: Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC.

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Enzymatic Synthesis Pathway

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often with the advantage of regioselectivity, which is crucial for targeting the sn-1 position. Lipases are commonly employed for this purpose.

Lipase-Catalyzed Esterification

This method uses a lipase (B570770) to catalyze the esterification of palmitic acid and 3-chloro-1,2-propanediol. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are often preferred for ease of separation and reusability.[6][7]

Caption: Lipase-Catalyzed Esterification.

Quantitative Data for Enzymatic Synthesis

| Parameter | Lipase-Catalyzed Esterification |

| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435)[6] |

| Substrates | Palmitic Acid, 3-Chloro-1,2-propanediol |

| Molar Ratio | 1:1 to 1:3 (Acid:Alcohol) |

| Solvent | Hexane, isooctane, or solvent-free |

| Temperature (°C) | 40-60 |

| Reaction Time (h) | 24-72 |

| Water Activity | Controlled, often with molecular sieves |

| Typical Yield | Moderate to High, with high regioselectivity |

Experimental Protocol: Lipase-Catalyzed Synthesis

-

Reaction Setup: To a mixture of palmitic acid (1 molar equivalent) and 3-chloro-1,2-propanediol (2 molar equivalents) in a suitable organic solvent (e.g., hexane), add the immobilized lipase (e.g., 10% w/w of substrates).

-

Water Removal: Add activated molecular sieves to remove the water produced during the reaction, which drives the equilibrium towards product formation.

-

Incubation: Incubate the mixture in a shaker at the desired temperature (e.g., 50°C).

-

Monitoring: Monitor the reaction progress by analyzing aliquots using TLC or GC.

-

Enzyme Removal: Once the reaction reaches the desired conversion, filter off the immobilized enzyme. The enzyme can be washed and reused.

-

Purification: The filtrate, containing the product and unreacted substrates, is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Experimental Workflow and Purification

The overall workflow for the synthesis and purification of this compound is summarized in the diagram below.

Caption: General Synthesis and Purification Workflow.

Conclusion

The synthesis of this compound can be effectively achieved through both chemical and enzymatic routes. Chemical synthesis, particularly using palmitoyl chloride, offers a rapid method for obtaining the product. Enzymatic synthesis, on the other hand, provides a milder and more regioselective approach, which can be advantageous for producing a specific isomer and minimizing byproducts. The choice of method will depend on the specific requirements of the research, including desired purity, yield, and available resources. The protocols and data presented in this guide provide a solid foundation for the successful laboratory synthesis of this important compound.

References

- 2. mdpi.com [mdpi.com]

- 3. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. journals.iium.edu.my [journals.iium.edu.my]

- 6. mdpi.com [mdpi.com]

- 7. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation Mechanism of 3-MCPD Esters in Edible Oils: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 3-monochloropropane-1,2-diol (3-MCPD) esters in edible oils. It details the chemical pathways, precursor molecules, influencing factors, and analytical methodologies for their detection and quantification. This document is intended to serve as a valuable resource for professionals in research and development, quality control, and food safety.

Introduction

3-MCPD esters are process-induced chemical contaminants that are formed in edible oils and fats during high-temperature refining processes.[1] These compounds are fatty acid esters of 3-monochloropropane-1,2-diol and are of significant concern to the food industry and regulatory bodies due to their potential health risks. The hydrolysis of 3-MCPD esters in the gastrointestinal tract releases free 3-MCPD, which has been classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC). This guide delves into the core scientific principles governing the formation of these contaminants.

Precursors of 3-MCPD Ester Formation

The formation of 3-MCPD esters is contingent on the presence of two primary types of precursors in crude oils: acylglycerols and chlorine-containing compounds.[2]

-

Acylglycerols: Diacylglycerols (DAGs) and monoacylglycerols (MAGs) are considered the principal lipid precursors for 3-MCPD ester formation.[3] While triacylglycerols (TAGs) are the main components of edible oils, their partial hydrolysis products, DAGs and MAGs, are more reactive in the formation of these contaminants. Palm oil, in particular, often contains higher levels of DAGs compared to other vegetable oils, which contributes to its higher propensity for 3-MCPD ester formation.[1]

-

Chlorine-Containing Compounds: The source of chlorine is a critical factor. Both organic and inorganic chlorine compounds can act as chlorine donors.[4] These can be introduced into the oil through various means, including agricultural practices (e.g., use of certain fertilizers), processing aids, and contact with chlorinated water during processing.[5] Inorganic chlorides such as sodium chloride (NaCl) and iron(III) chloride (FeCl₃) have been shown to promote the formation of 3-MCPD esters.[4]

Core Formation Mechanisms

The formation of 3-MCPD esters primarily occurs during the deodorization step of edible oil refining, which involves heating the oil to high temperatures (typically above 200°C) under vacuum to remove undesirable volatile compounds.[1] Several chemical mechanisms have been proposed for the formation of 3-MCPD esters, with the most prominent theories involving a cyclic acyloxonium ion intermediate and a free radical pathway.

Cyclic Acyloxonium Ion Mechanism

This is the most widely accepted mechanism and involves the following key steps:

-

Protonation: Under the high temperatures of deodorization, a proton (H+) from an acidic source (e.g., free fatty acids) protonates a hydroxyl group on a DAG or MAG.

-

Formation of a Cyclic Acyloxonium Ion: The protonated hydroxyl group is eliminated as a water molecule, leading to the formation of a reactive cyclic acyloxonium ion intermediate.

-

Nucleophilic Attack by Chloride: A chloride ion (Cl-), from a chlorine-containing precursor, performs a nucleophilic attack on one of the carbon atoms of the cyclic intermediate. This opens the ring and results in the formation of a 3-MCPD monoester or diester.

Free Radical Mechanism

More recent research has provided evidence for a free radical-mediated formation pathway.[4][6] This mechanism is proposed to involve:

-

Initiation: The high temperatures during deodorization can lead to the formation of free radicals from lipid molecules.

-

Propagation: These free radicals can react with acylglycerols to form a cyclic acyloxonium free radical intermediate.

-

Termination: This radical intermediate can then react with a chlorine radical or a chlorine-containing compound to form the 3-MCPD ester.[7]

The presence of free radicals during the heating of vegetable oils has been demonstrated using electron spin resonance (ESR) spectroscopy.[6]

Key Influencing Factors

Several factors during the oil refining process can significantly influence the rate and extent of 3-MCPD ester formation:

-

Temperature: Temperature is a critical factor. The formation of 3-MCPD esters increases significantly at temperatures above 200°C, which are typical for the deodorization process.[1]

-

Time: The duration of the high-temperature treatment also plays a crucial role. Longer deodorization times generally lead to higher levels of 3-MCPD esters, although prolonged heating can also lead to their degradation.[1]

-

Acidity (pH): A lower pH (higher acidity) environment, often due to the presence of free fatty acids, can promote the formation of the cyclic acyloxonium ion intermediate and thus increase the formation of 3-MCPD esters.[3]

-

Concentration of Precursors: The levels of DAGs, MAGs, and chlorine-containing compounds in the crude oil directly correlate with the amount of 3-MCPD esters formed.[3]

Quantitative Data on 3-MCPD Ester Formation

The following table summarizes quantitative data from a study on the effects of deodorization temperature and time on the formation of 3-MCPD esters in palm oil.

| Deodorization Temperature (°C) | Deodorization Time (min) | 3-MCPD Ester (mg/kg) | 2-MCPD Ester (mg/kg) | Glycidyl (B131873) Ester (mg/kg) |

| 210 | 30 | 1.91 | 0.68 | 0.12 |

| 210 | 60 | 2.15 | 0.82 | 0.15 |

| 210 | 90 | 2.22 | 0.88 | 0.18 |

| 210 | 120 | 2.30 | 0.95 | 0.21 |

| 230 | 30 | 2.35 | 1.05 | 0.85 |

| 230 | 60 | 2.48 | 1.18 | 1.20 |

| 230 | 90 | 2.55 | 1.25 | 1.55 |

| 230 | 120 | 2.63 | 1.33 | 1.90 |

| 250 | 30 | 2.50 | 1.28 | 3.50 |

| 250 | 60 | 2.65 | 1.38 | 5.20 |

| 250 | 90 | 2.70 | 1.44 | 6.80 |

| 250 | 120 | 2.68 | 1.42 | 7.50 |

| 270 | 30 | 2.60 | 1.35 | 6.50 |

| 270 | 60 | 2.55 | 1.30 | 8.51 |

| 270 | 90 | 2.52 | 1.28 | 8.45 |

| 270 | 120 | 2.48 | 1.25 | 8.30 |

Data adapted from a study on the deodorization of palm oil.[8][9]

Experimental Protocols for Analysis

The accurate quantification of 3-MCPD esters is crucial for monitoring and control. The most common analytical methods are indirect methods that involve the cleavage of the fatty acid esters to release free 3-MCPD, followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The AOCS (American Oil Chemists' Society) has established several official methods.

AOCS Official Method Cd 29c-13: Indirect Determination of 3-MCPD and Glycidyl Esters

This method is widely used for the simultaneous determination of 3-MCPD and glycidyl esters.

Principle:

The method involves two parallel assays (Assay A and Assay B). In Assay A, glycidyl esters are converted to 3-MCPD, and the total 3-MCPD (from both 3-MCPD esters and glycidyl esters) is quantified. In Assay B, only the 3-MCPD from the original 3-MCPD esters is measured. The glycidyl ester content is then calculated by the difference between the results of Assay A and Assay B.

Detailed Methodology:

-

Sample Preparation:

-

Weigh approximately 100 mg of the oil sample into a screw-cap test tube.

-

Add an internal standard solution (e.g., 3-MCPD-d5).

-

-

Assay A (Total 3-MCPD):

-

Add a solution of sodium hydroxide (B78521) in methanol (B129727) to the sample.

-

Incubate at room temperature to achieve alkaline transesterification, releasing 3-MCPD and glycidol (B123203).

-

Add an acidic solution of sodium bromide. This stops the reaction and converts the glycidol to 3-bromo-1,2-propanediol (B131886) (3-MBPD) and some induced 3-MCPD. For simplicity in this protocol description, we will consider the total as "total 3-MCPD".

-

Neutralize the solution.

-

-

Assay B (Original 3-MCPD):

-

Follow the same procedure as Assay A, but instead of the acidic sodium bromide solution, add an acidic solution without bromide (e.g., sodium chloride). This prevents the conversion of glycidol to a halogenated derivative that would be detected as 3-MCPD.

-

-

Extraction and Derivatization:

-

Extract the free 3-MCPD from the reaction mixture using a suitable solvent (e.g., diethyl ether or a mixture of hexane (B92381) and diethyl ether).

-

Evaporate the solvent to dryness.

-

Add phenylboronic acid (PBA) solution to the residue to derivatize the 3-MCPD into a more volatile phenylboronic ester derivative.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Typically a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the 3-MCPD-PBA derivative and the internal standard.

-

-

-

Quantification:

-

Calculate the concentration of 3-MCPD in both assays based on the calibration curve generated from standards.

-

Calculate the glycidyl ester concentration (expressed as glycidol) by subtracting the 3-MCPD concentration from Assay B from that of Assay A.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed formation pathways of 3-MCPD esters in edible oils.

Caption: Experimental workflow for AOCS Official Method Cd 29c-13.

Caption: Key factors influencing the formation of 3-MCPD esters.

References

- 1. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. Free radical mediated formation of 3-monochloropropanediol (3-MCPD) fatty acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 9. Effects of deodorization temperature and time on the formation of 3-MCPD, 2-MCPD, and glycidyl esters and physicochemical changes of palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Precursors for 1-Palmitoyl-3-chloropropanediol Formation During Food Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-chloropropanediol (1-P-3-MCPD) is a prominent member of the 3-monochloropropane-1,2-diol (3-MCPD) esters, a class of food processing contaminants that have garnered significant attention due to their potential health risks. These esters are primarily formed in refined vegetable oils and fat-containing foods subjected to high temperatures during processing. Understanding the precursors and the mechanisms of their formation is critical for developing effective mitigation strategies in the food industry and for assessing their toxicological implications in drug development where lipid-based excipients may be used. This technical guide provides a comprehensive overview of the key precursors involved in 1-P-3-MCPD formation, detailed experimental protocols for their analysis, and visual representations of the core chemical pathways and analytical workflows.

Core Precursors and Their Roles

The formation of 1-P-3-MCPD and other 3-MCPD esters is a complex process contingent on the presence of two primary types of precursors: a lipid source, specifically acylglycerols, and a chlorine source. The reaction is thermally driven, with temperatures exceeding 200°C, typical of deodorization steps in oil refining, being a major contributing factor.[1][2]

Acylglycerols: The Carbon Backbone

Acylglycerols, including triacylglycerols (TAGs), diacylglycerols (DAGs), and monoacylglycerols (MAGs), provide the glycerol (B35011) backbone for 3-MCPD ester formation.[3][4] While TAGs are the most abundant lipids in vegetable oils, it is the partial acylglycerols, DAGs and MAGs, that are considered more reactive precursors.[3][5]

-

Diacylglycerols (DAGs): Numerous studies have highlighted a strong positive correlation between the concentration of DAGs and the formation of 3-MCPD esters.[5][6] It is proposed that 3-MCPD esters form approximately 2 to 5 times faster from DAGs than from MAGs.[5][6]

-

Monoacylglycerols (MAGs): Although generally present in lower concentrations in refined oils, MAGs are also direct precursors to 3-MCPD esters.[3][4] Some studies suggest that MAGs are more prone to forming 3-MCPD than TAGs or DAGs.[3]

-

Triacylglycerols (TAGs): While less reactive than their partially hydrolyzed counterparts, TAGs can also participate in the formation of 3-MCPD esters, particularly through the formation of a cyclic acyloxonium ion intermediate.[1]

Chlorine Donors: The Key to Chlorination

The presence of a chlorine source is an absolute requirement for the formation of 3-MCPD esters. Chlorine can be present in various forms, both inorganic and organic.

-

Inorganic Chlorides: Salts such as sodium chloride (NaCl) are significant precursors, especially in foods where salt is added.[6][7] The amount of 3-MCPD esters generated has been shown to be positively correlated with the concentration of sodium chloride.[6] Other inorganic chlorides, including those of calcium, magnesium, and iron, have also been identified as potential precursors.[7][8]

-

Organic Chlorine Compounds: Naturally occurring organochlorine compounds in vegetable oils, such as chlorinated sphingolipids and wax esters, have been identified as potent precursors for 3-MCPD esters.[8]

Quantitative Data on Precursor Impact

The following tables summarize quantitative data from various studies, illustrating the relationship between precursor concentrations and the formation of 3-MCPD esters.

Table 1: Effect of Acylglycerol Composition on 3-MCPD Ester Formation

| Precursor | Concentration | Food Matrix/Model System | 3-MCPD Ester Concentration | Reference |

| Diacylglycerols (DAGs) | High | Palm Oil | High levels of 3-MCPD esters | [5] |

| Monoacylglycerols (MAGs) | - | Model System | More readily forms 3-MCPD than TAGs or DAGs | [3] |

Table 2: Influence of Chloride Source and Concentration on 3-MCPD Ester Formation

| Chloride Source | Concentration | Food Matrix/Model System | Effect on 3-MCPD Ester Formation | Reference |

| Sodium Chloride (NaCl) | Increasing concentrations | Edible Oil Model | Positively correlated with 3-MCPD ester formation | [6] |

| Tetrabutylammonium chloride (TBAC) | Varied | Pure Diolein | Conversion ratios to 3-MCPD ester were 2–8% | [7] |

| Ferric Chloride (FeCl₃) | - | Monostearoyl Glycerol (MSG) | Greatest ability to form 3-MCPD esters compared to other chlorides | [8] |

| Water-soluble chlorides | - | Palm Oil | Washing to remove reduces 3-MCPD esters by 20-30% | [9] |

Experimental Protocols

Accurate quantification of 3-MCPD esters and their precursors is essential for research and quality control. The American Oil Chemists' Society (AOCS) has established official methods for the analysis of 3-MCPD esters in edible oils. Below are detailed protocols based on these methods.

Protocol 1: Determination of 3-MCPD Esters by Indirect GC-MS (Based on AOCS Official Method Cd 29c-13)

This method involves the cleavage of the fatty acid esters to release free 3-MCPD, followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Ester Cleavage:

-

Weigh 100 mg (± 0.5 mg) of the oil sample into a glass vial.[10]

-

Add 100 µL of an internal standard working solution (e.g., rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5) and 100 µL of tert-butyl methyl ether (TBME). Mix thoroughly to dissolve the oil.[10]

-

The method uses two assays:

-

Assay A (for total 3-MCPD and glycidol): Involves ester cleavage in the presence of chloride ions, which converts glycidyl (B131873) esters to 3-MCPD.

-

Assay B (for 3-MCPD only): Involves ester cleavage in the absence of chloride ions.[10]

-

-

The difference between the results of Assay A and Assay B allows for the quantification of glycidyl esters.

2. Derivatization:

-

Combine the organic extracts from the cleavage step into a new vial and add anhydrous sodium sulfate (B86663) to remove any residual water.[10]

-

Add 20 µL of a saturated phenylboronic acid (PBA) solution in acetone/water (19/1, v/v) to the extract to derivatize the free 3-MCPD.[10][11]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.[10]

-

Reconstitute the dried residue in 500 µL of iso-octane.[10]

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for separating the derivatized analytes (e.g., SH-I-17Sil MS).[10]

-

Injector: Splitless mode.

-

Oven Temperature Program: A gradient program to ensure good separation, for example: start at 50°C (hold for 1 min), ramp to 145°C at 40°C/min (hold for 5 min), then to 160°C at 2°C/min, and finally to 320°C at 40°C/min (hold for 5 min).[12]

-

Carrier Gas: Helium at a constant flow rate.[12]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

-

Quantification: Based on the response ratio of the analyte to the internal standard.[12]

-

Visualizing the Pathways and Workflows

Formation Pathway of this compound

The formation of 1-P-3-MCPD from a diacylglycerol precursor is a key reaction pathway. The following diagram illustrates this process.

Caption: Formation of a 3-MCPD diester from a diacylglycerol via a cyclic acyloxonium ion intermediate.

Experimental Workflow for 3-MCPD Ester Analysis

The analytical procedure for determining 3-MCPD esters can be visualized as a clear workflow.

Caption: Workflow for the analysis of 3-MCPD esters in edible oils by GC-MS.

Conclusion

The formation of this compound and other 3-MCPD esters is a multifactorial process heavily dependent on the presence of acylglycerol and chloride precursors, as well as high-temperature processing conditions. Diacylglycerols are particularly potent precursors, and the availability of both inorganic and organic chlorine sources significantly influences the final concentration of these contaminants. By understanding these fundamental aspects and employing robust analytical methodologies, such as the AOCS official methods, researchers and industry professionals can work towards mitigating the formation of these compounds in foods and accurately assessing their potential risks. The provided experimental protocols and visual diagrams serve as a valuable resource for those engaged in the study and control of these important food processing contaminants.

References

- 1. Changes in 3-MCPD esters, glycidyl esters, bioactive compounds and oxidation indexes during kenaf seed oil refining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jfabe.ut.ac.ir [jfabe.ut.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. shimadzu.com [shimadzu.com]

- 11. agilent.com [agilent.com]

- 12. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Assessment of 1-Palmitoyl-3-chloropropanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological assessment of 1-Palmitoyl-3-chloropropanediol (1-MCPD), a monoester of 3-monochloropropane-1,2-diol (3-MCPD). The presence of 3-MCPD esters in processed foods has raised health concerns, necessitating a thorough understanding of their toxicological profile. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes the metabolic and toxicological pathways of 1-MCPD. It is intended to serve as a critical resource for professionals involved in toxicology, food safety, and drug development.

Executive Summary

This compound is a fatty acid ester of 3-MCPD, a known food processing contaminant. The primary toxicological concern associated with 1-MCPD is its hydrolysis in the gastrointestinal tract, which releases free 3-MCPD.[1] The toxicity of 1-MCPD is therefore largely attributed to the toxic effects of its parent compound, 3-MCPD, which primarily targets the kidneys and the male reproductive system.[2][3] This guide delves into the acute and subchronic toxicity, cytotoxicity, and the underlying molecular mechanisms of 1-MCPD toxicity.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the key quantitative data available for this compound and its parent compound, 3-MCPD.

Table 1: Acute and Subchronic Toxicity of this compound

| Parameter | Species | Route of Administration | Value | Key Findings | Reference |

| LD50 (Median Lethal Dose) | Swiss Mice | Oral | 2676.81 mg/kg body weight | Dose-dependent decrease in mean body weight; significant increase in serum urea (B33335) nitrogen and creatinine (B1669602) in deceased mice. | [4] |

| NOAEL (No-Observed-Adverse-Effect Level) | F344 Rats | Oral (13-week study) | 8 mg/kg body weight/day | Subchronic toxicity to the kidneys and epididymis observed at higher doses. | [5][6] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Effect | Key Findings | Reference |

| NRK-52E (Rat Kidney Cells) | MTT and LDH | Cytotoxic | Dose-dependent cytotoxicity observed. | [4] |

Metabolic Fate and Toxicological Mechanisms

Upon oral ingestion, this compound undergoes hydrolysis in the gastrointestinal tract, catalyzed by lipases, to yield 3-MCPD and palmitic acid. The absorbed 3-MCPD is the primary mediator of toxicity.

Signaling Pathways in 3-MCPD-Induced Toxicity

The toxicity of 3-MCPD is multifaceted, involving multiple signaling pathways that lead to cellular damage, particularly in the kidneys and testes. The key mechanisms include the inhibition of glycolysis, induction of oxidative stress, apoptosis, and necroptosis.

Diagram 1: Metabolic Activation and Initial Cellular Insult of this compound

Caption: Metabolic activation of this compound.

Diagram 2: Signaling Pathways of 3-MCPD-Induced Nephrotoxicity

Caption: 3-MCPD-induced nephrotoxicity signaling pathways.

Diagram 3: Mechanism of 3-MCPD-Induced Male Reproductive Toxicity

Caption: 3-MCPD's impact on male reproductive function.

Experimental Protocols

The toxicological evaluation of this compound relies on a battery of standardized in vivo and in vitro tests. The following sections provide detailed methodologies for key experiments.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity (LD50) of this compound.

Test System: Swiss mice, typically nulliparous and non-pregnant females.

Procedure:

-

Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: Standard laboratory diet and water are provided ad libitum.

-

Dose Administration:

-

The test substance is administered orally by gavage.

-

A stepwise procedure is used, with 3 animals per step.

-

The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

The outcome of the first step determines the dose for the next step (higher or lower).

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Detailed observations are made during the first few hours post-dosing and at least once daily thereafter.

-

-

Pathology: All animals (dead and surviving) undergo gross necropsy. Histopathological examination of target organs is performed.

-

Data Analysis: The LD50 is estimated based on the mortality data from the stepwise procedure.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of this compound on a cell line.

Test System: NRK-52E (rat kidney epithelial) cells.

Procedure:

-

Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 (concentration that inhibits 50% of cell growth) is determined.

Genotoxicity Assessment (Bacterial Reverse Mutation Test - Ames Test)

Objective: To evaluate the mutagenic potential of this compound.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Procedure:

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.

-

Exposure: The test substance is mixed with the bacterial tester strains and, if applicable, the S9 mix.

-

Plating: The mixture is plated on minimal glucose agar (B569324) plates.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control, typically a twofold or greater increase.

Diagram 4: Experimental Workflow for Toxicological Assessment

Caption: A typical workflow for the toxicological assessment of a chemical substance.

Conclusion

The toxicological assessment of this compound indicates that its toxicity is primarily driven by its hydrolysis to free 3-MCPD. The available data point to the kidney and male reproductive system as the main target organs for toxicity. The LD50 in mice has been established, and a NOAEL from a subchronic study in rats provides a crucial reference point for risk assessment. Mechanistic studies have begun to elucidate the complex signaling pathways involved in 3-MCPD-induced cellular damage, including apoptosis, necroptosis, and mitochondrial dysfunction. This technical guide provides a foundational understanding for researchers and professionals, highlighting the importance of continued investigation into the long-term health effects of 3-MCPD esters and the development of strategies to mitigate their formation in food products. Further research is warranted to fully characterize the toxicokinetic profile and potential carcinogenicity of this compound.

References

- 1. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 2. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Acute oral toxicity of 3-MCPD mono- and di-palmitic esters in Swiss mice and their cytotoxicity in NRK-52E rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 13-week repeated dose study of three 3-monochloropropane-1,2-diol fatty acid esters in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 13-week repeated dose study of three 3-monochloropropane-1,2-diol fatty acid esters in F344 rats | Semantic Scholar [semanticscholar.org]

Metabolic fate of 1-Palmitoyl-3-chloropropanediol in vivo

An In-Depth Technical Guide on the Metabolic Fate of 1-Palmitoyl-3-chloropropanediol in vivo

This technical guide provides a comprehensive overview of the current scientific understanding of the metabolic fate of this compound (1-MCPD), a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD). 3-MCPD and its esters are processing-induced food contaminants that have raised food safety concerns due to their potential toxicities.[1] This document is intended for researchers, scientists, and drug development professionals, and it summarizes key findings on the absorption, distribution, metabolism, and excretion (ADME) of this compound, presents quantitative data in tabular format, details experimental protocols from pivotal studies, and provides visual representations of metabolic pathways and experimental workflows.

Data Presentation

The quantitative data available on the metabolic fate of this compound primarily comes from in vivo studies in rats. The following tables summarize the key pharmacokinetic parameters and the identified metabolites.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Administration

| Parameter | Value | Reference |

| Dose | 400 mg/kg body weight | [2] |

| Animal Model | Male Sprague-Dawley (SD) rats | [2] |

| Cmax (Maximum Plasma Concentration) | 873.72 ng/mL | [2] |

| Tmax (Time to Reach Cmax) | 1.67 hours | [2] |

Table 2: Identified Metabolites of this compound in Rats

| Metabolite | Tissues/Excreta Found | Reference |

| Free 3-MCPD | Plasma, Urine, Liver, Kidney, Testis, Brain | [2][3] |

| Sulfonated 3-MCPD | Urine | [2] |

| Acetylated 3-MCPD | Urine | [2] |

| Glucuronidated 3-MCPD | Urine | [2] |

| 3-MCPD-amino acid conjugates | Urine | [2] |

Experimental Protocols

The primary study investigating the in vivo metabolic fate of this compound was conducted by Gao et al. (2017).[2][3][4] The following is a detailed description of the experimental protocol used in their study.

1. Animal Model and Dosing:

-

Species: Male Sprague-Dawley (SD) rats.[2]

-

Dosing: A single oral gavage of 400 mg/kg body weight of this compound.[2]

2. Sample Collection:

-

Plasma: Blood samples were collected at various time points to determine the plasma concentration of this compound.[2]

-

Tissues: Liver, kidney, testis, and brain tissues were collected at 6, 12, 24, and 48 hours post-administration to identify and measure metabolites.[2][3]

-

Urine: Urine was collected over 48 hours to identify and quantify excreted metabolites.[2][3]

3. Sample Preparation:

-

Plasma and Tissue Homogenates: Proteins were precipitated using acetonitrile. The supernatant was then concentrated for analysis.

-

Urine: Samples were centrifuged and the supernatant was directly used for analysis.

4. Analytical Methodology:

-

Instrumentation: Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) was used for the identification and quantification of this compound and its metabolites.[3]

-

Metabolite Identification: Metabolites were tentatively identified based on their mass-to-charge ratio (m/z) and fragmentation patterns obtained from the mass spectrometry data.

Mandatory Visualization

Metabolic Pathway of this compound

The in vivo metabolism of this compound is initiated by its hydrolysis to free 3-MCPD, which then undergoes further biotransformation.

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo Metabolism Studies

The following diagram illustrates a typical experimental workflow for investigating the in vivo metabolic fate of a compound like this compound.

Caption: Experimental workflow for in vivo metabolism studies.

Summary and Conclusion

The in vivo metabolic fate of this compound involves its initial hydrolysis by lipases to release free 3-MCPD.[5] This free 3-MCPD is then absorbed and distributed to various tissues, including the liver, kidneys, and testes.[2][3] Subsequently, it undergoes Phase II metabolism, forming conjugates such as sulfonated, acetylated, and glucuronidated forms, as well as amino acid conjugates.[2] These water-soluble metabolites are then primarily excreted in the urine.[2][3] The direct absorption of the intact ester has also been observed.[2][4] Understanding the metabolic pathway of this compound and other 3-MCPD esters is crucial for assessing their potential toxicity and establishing safe exposure levels for these food processing contaminants.[1][6] Further research is warranted to fully elucidate the toxicokinetics and potential long-term health effects of these compounds.

References

- 1. Fatty Acid Esters of 3-Monochloropropanediol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Absorption, Distribution, Metabolism and Excretion of 3-MCPD 1-Monopalmitate after Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils: significance in the formation of 3-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cfs.gov.hk [cfs.gov.hk]

Occurrence of 3-MCPD monoesters in refined vegetable oils

An In-depth Technical Guide on the Occurrence of 3-MCPD Monoesters in Refined Vegetable Oils

Introduction

3-monochloropropane-1,2-diol (3-MCPD) esters are process-induced chemical contaminants that form in edible oils during the refining process, particularly at high temperatures. These compounds, along with glycidyl (B131873) esters (GEs), have raised global health concerns due to their potential carcinogenic properties. Upon digestion, 3-MCPD esters are hydrolyzed to free 3-MCPD, which has been classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC). Consequently, understanding their formation, occurrence, and the analytical methods for their detection is crucial for researchers, scientists, and professionals in the food industry. This guide provides a comprehensive technical overview of 3-MCPD monoesters in refined vegetable oils.

Formation of 3-MCPD Esters during Oil Refining

The formation of 3-MCPD esters predominantly occurs during the deodorization step of vegetable oil refining, where oils are heated to high temperatures (often exceeding 200°C) to remove undesirable volatile compounds. The key precursors for 3-MCPD ester formation are acylglycerols (specifically diacylglycerols - DAGs and monoacylglycerols - MAGs) and a source of chlorine. The presence of free fatty acids (FFAs) in the oil has also been shown to correlate with higher levels of 3-MCPD esters. The reaction is a complex process involving the substitution of a hydroxyl group on the glycerol (B35011) backbone with a chloride ion. Studies have indicated that 3-MCPD esters form approximately 2-5 times faster from diacylglycerols than from monoacylglycerols.

Quantitative Occurrence of 3-MCPD Esters in Refined Vegetable Oils

The concentration of 3-MCPD esters varies significantly among different types of vegetable oils, largely depending on the initial composition of the crude oil and the refining conditions. Unrefined oils generally contain negligible amounts of these contaminants. Refined palm oil and its fractions, such as palm olein, consistently show the highest levels of 3-MCPD esters. Other oils like rice bran and grapeseed oil have also been reported to contain elevated concentrations. The majority of 3-MCPD esters in refined oils are present as diesters, with monoesters typically found in lower concentrations.

| Oil Type | 3-MCPD Monoesters (mg/kg) | 3-MCPD Diesters (mg/kg) | Total 3-MCPD Esters (mg/kg) | Reference |

| Refined Palm Oil | ND - 2.63 | ND - 3.52 | 2.29 - 4.10 | |

| 1.1 - 10.0 | ||||

| 3.5 - 4.9 | ||||

| Palm Olein | - | - | ||

| Rice Bran Oil | - | - | up to 10.914 | |

| Grapeseed Oil | - | - | High levels reported | |

| Canola Oil | - | - | ||

| Soybean Oil | - | - | ||

| Sunflower Oil | - | - | 0.1 - 2.1 | |

| Various Refined Oils | - | - | 0.2 - 20.0 | |

| Various Unrefined Oils | - | - | ||

| ND: Not Detected; |

Experimental Protocols for Analysis

The analysis of 3-MCPD esters in edible oils is predominantly carried out using indirect methods, which involve the cleavage of the ester bonds to release free 3-MCPD, followed by derivatization and quantification, typically by Gas Chromatography-Mass Spectrometry (GC-MS). Direct methods using Liquid Chromatography-Mass Spectrometry (LC-MS) also exist but are less common for routine analysis.

Several official indirect methods are available, such as those from the American Oil Chemists' Society (AOCS), including AOCS Cd 29a-13 (acidic hydrolysis), Cd 29b-13 (alkaline hydrolysis), and Cd 29c-13 (alkaline hydrolysis at room temperature).

Key Steps in a Typical Indirect GC-MS Method:

-

Sample Preparation: A precise amount of the oil sample (e.g., 100 mg) is weighed and dissolved in a suitable solvent like tetrahydrofuran.

-

Internal Standard Addition: A deuterated internal standard, such as 3-MCPD-d5, is added to the sample for accurate quantification.

-

Transesterification/Hydrolysis: The ester bonds are cleaved to release free 3-MCPD. This can be achieved through:

-

Acidic Transesterification: The sample is incubated with a methanolic sulfuric acid solution at 40°C for an extended period (e.g., 16 hours).

-

Alkaline Hydrolysis: This is often performed at room temperature or below to minimize the conversion of other compounds into 3-MCPD.

-

-

Extraction: After the reaction, the free 3-MCPD is extracted from the fatty acid matrix. This often involves neutralization (e.g., with sodium bicarbonate) and a liquid-liquid extraction using a solvent like hexane (B92381), sometimes with a "salting out" step.

-

Derivatization: The extracted 3-MCPD, which is not volatile enough for GC analysis, is derivatized. Phenylboronic acid (PBA) is commonly used to form a more volatile cyclic derivative. The reaction is typically carried out by heating the extract with a PBA solution (e.g., at 90°C for 20 minutes).

-

Final Extraction: The derivatized 3-MCPD is extracted into a non-polar solvent like hexane for injection into the GC-MS.

-

GC-MS Analysis: The final extract is injected into the GC-MS system. The separation is performed on a capillary column (e.g., DB-WAX or DB-5), and the mass spectrometer is operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and their internal standards.

Conclusion

3-MCPD monoesters, along with their diester counterparts, are significant process contaminants found in refined vegetable oils, with the highest concentrations typically observed in palm oil. Their formation is intrinsically linked to the high-temperature deodorization step of the refining process, involving precursors like di- and monoacylglycerols and a chlorine source. Standardized indirect analytical methods, primarily based on GC-MS, are well-established for the reliable quantification of these compounds. Continuous monitoring and the development of mitigation strategies during oil refining are essential to minimize the presence of these potentially harmful substances in the food supply chain.

Health Implications of Dietary Exposure to 3-MCPD Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current scientific understanding of the health implications associated with dietary exposure to 3-monochloropropane-1,2-diol (3-MCPD) esters. 3-MCPD esters are process-induced chemical contaminants found in a variety of foods, particularly refined vegetable oils and products containing them. The primary toxicological concern stems from the in vivo hydrolysis of these esters, which releases free 3-MCPD, a compound linked to adverse health effects in animal studies. This guide summarizes key toxicological data, outlines experimental methodologies, and visualizes the underlying mechanisms of toxicity and analytical workflows.

Metabolism and Toxicokinetics

Following ingestion, 3-MCPD esters undergo hydrolysis in the gastrointestinal tract, a reaction catalyzed by intestinal lipases, to release free 3-MCPD. Studies in rats have shown that 3-MCPD is readily absorbed and distributed to various tissues. The metabolism of free 3-MCPD proceeds through several pathways, with the primary route involving conjugation with glutathione (B108866) and subsequent formation of mercapturic acid derivatives, which are then excreted in the urine.

Toxicological Profile

The toxicity of 3-MCPD esters is largely attributed to the release of free 3-MCPD. The primary target organs for 3-MCPD-induced toxicity in animal studies are the kidneys and the male reproductive system.

Acute and Subchronic Toxicity

Studies in rodents have established the acute and subchronic toxicity profiles of 3-MCPD and its esters. The data indicates that 3-MCPD monoesters may exhibit greater acute toxicity than diesters.

| Study Type | Species | Compound | Route | Key Findings | Reference |

| Acute | Swiss Mice | 3-MCPD 1-monopalmitate | Oral | LD50: 2676.81 mg/kg bw. Renal tubular necrosis and decreased spermatids were observed. | |

| Acute | Swiss Mice | 3-MCPD dipalmitate | Oral | LD50: >5000 mg/kg bw. Renal tubular necrosis and decreased spermatids were observed in deceased animals. | |

| Subchronic (13-week) | F344 Rats | 3-MCPD palmitate diester (CDP) | Oral (gavage) | NOAEL: 14 mg/kg bw/day. Increased kidney weights and apoptosis in the epididymis at higher doses. | |

| Subchronic (13-week) | F344 Rats | 3-MCPD palmitate monoester (CMP) | Oral (gavage) | NOAEL: 8 mg/kg bw/day. Increased kidney weights and apoptosis in the epididymis at higher doses. | |

| Subchronic (13-week) | F344 Rats | 3-MCPD oleate (B1233923) diester (CDO) | Oral (gavage) | NOAEL: 15 mg/kg bw/day. Increased kidney weights and apoptosis in the epididymis at higher doses. |

Chronic Toxicity and Carcinogenicity

Long-term exposure to free 3-MCPD has been shown to induce tumors in rats. The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a "possible human carcinogen" (Group 2B).

| Study Type | Species | Compound | Route | Key Findings | Reference |

| Chronic (2-year) | Sprague-Dawley Rats | Free 3-MCPD | Drinking water | Increased incidence of renal tubule tumors and Leydig cell tumors in males. | |

| Chronic (90-day) | Wistar Rats | Free 3-MCPD | Oral (gavage) | BMDL10 for renal tubular hyperplasia: 0.20 mg/kg bw/day. |

Reproductive and Developmental Toxicity

The male reproductive system is a key target for 3-MCPD toxicity. Effects observed in animal studies include decreased sperm motility and count, and histopathological changes in the testes and epididymis.

| Study Type | Species | Compound | Route | Key Findings | Reference |

| Subchronic (90-day) | Wistar Rats | Free 3-MCPD | Oral (gavage) | BMDL05 for decreased sperm motility: 0.44 mg/kg bw/day. | |

| Subchronic (90-day) | Sprague-Dawley Rats | Free 3-MCPD | Oral (gavage) | Decreased epididymal sperm count at ≥4.0 mg/kg bw/day. Reduced sperm viability at ≥8.0 mg/kg bw/day. | |

| Short-term (9 days) | Rats | Free 3-MCPD | Subcutaneous injection | Reduced activity of glycolytic enzymes in epididymal and testicular tissue at 6.5 mg/kg bw/day. |

Mechanisms of Toxicity

Nephrotoxicity

3-MCPD esters induce kidney damage through the induction of both apoptosis and necroptosis in renal tubular cells.

Apoptosis: The c-Jun N-terminal kinase (JNK)/p53 signaling pathway plays a crucial role in 3-MCPD-induced apoptosis. Activation of JNK leads to the phosphorylation of p53, which in turn upregulates pro-apoptotic proteins like Bax, ultimately leading to programmed cell death.

Necroptosis: 3-MCPD esters can also trigger a form of programmed necrosis known as necroptosis through the activation of the Receptor-Interacting Protein Kinase 1 (RIPK1)/RIPK3/Mixed Lineage Kinase Domain-Like (MLKL) pathway. This leads to cell lysis and inflammation.

Experimental Protocols

In Vivo Toxicity Studies: 90-Day Oral Toxicity Study in Rats

A common experimental design to assess the subchronic toxicity of 3-MCPD esters involves a 90-day oral toxicity study in rats, following OECD Test Guideline 408.

Analytical Methods for 3-MCPD Esters in Edible Oils

The indirect method using gas chromatography-tandem mass spectrometry (GC-MS/MS) is a widely accepted approach for the quantification of 3-MCPD esters in edible oils.

Sample Preparation:

-

Extraction: The oil sample is dissolved in a suitable solvent.

-

Internal Standard Spiking: A deuterated internal standard (e.g., 3-MCPD-d5) is added.

-

Hydrolysis (Transesterification): The esters are hydrolyzed to free 3-MCPD using an acidic or alkaline catalyst.

-

Neutralization and Cleanup: The reaction is neutralized, and interfering substances like fatty acid methyl esters (FAMEs) are removed.

-

Derivatization: Free 3-MCPD is derivatized, typically with phenylboronic acid (PBA), to increase its volatility for GC analysis.

GC-MS/MS Analysis:

-

Gas Chromatography: The derivatized sample is injected into a GC system equipped with a suitable capillary column for separation.

-

Tandem Mass Spectrometry: The separated compounds are detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Regulatory Context and Risk Assessment

Based on the available toxicological data, several regulatory bodies have established tolerable daily intake (TDI) levels for 3-MCPD and its fatty acid esters to protect public health. The European Food Safety Authority (EFSA) has set a group TDI of 2 µg/kg of body weight per day for 3-MCPD and its esters. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a provisional maximum tolerable daily intake (PMTDI) of 4 µg/kg of body weight per day for 3-MCPD and its esters, expressed as 3-MCPD.

Conclusion

Dietary exposure to 3-MCPD esters poses potential health risks, primarily due to the in vivo release of free 3-MCPD. The kidneys and male reproductive system are the main target organs for toxicity, with effects including renal tubular cell death and impaired sperm parameters. The mechanisms of toxicity involve the activation of specific signaling pathways leading to apoptosis and necroptosis. Continued research is necessary to further elucidate the long-term health effects of 3-MCPD esters in humans and to develop effective mitigation strategies to reduce their levels in the food supply.

An In-depth Technical Guide to 1-Palmitoyl-3-chloropropanediol: Properties, Toxicology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Palmitoyl-3-chloropropanediol, a monoester of 3-monochloropropane-1,2-diol (3-MCPD), a known food processing contaminant. This document details its chemical identity, toxicological effects with a focus on renal and male reproductive systems, and analytical methodologies for its detection and quantification.

Chemical Identification and Properties

This compound, a fatty acid ester of the food processing contaminant 3-MCPD, is a crucial reference compound in food safety and toxicological research.[1][2] Its chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 30557-04-1 | ChemicalBook |

| Molecular Formula | C19H37ClO3 | ChemicalBook |

| Molecular Weight | 348.95 g/mol | ChemicalBook |

| IUPAC Name | (3-chloro-2-hydroxypropyl) hexadecanoate | PubChem |

| Melting Point | 27-28°C | ChemicalBook |

| Boiling Point | 444.2±25.0 °C (Predicted) | ChemicalBook |

| Density | 0.983±0.06 g/cm3 (Predicted) | ChemicalBook |

| Storage Temperature | -20°C Freezer | ChemicalBook |

| Solubility | Chloroform (Sparingly), Dichloromethane (Slightly), Ethyl Acetate (Slightly) | ChemicalBook |

Synonyms:

-

rac this compound

-

3-Chloro-1,2-propanediol 1-Palmitate

-

1-palmitoyl-3-chloro-1,2-propanediol

-

Palmitic Acid 3-Chloro-2-hydroxypropyl Ester

-

Hexadecanoic Acid 3-Chloro-2-hydroxypropyl Ester

-

3-Chloro-1,2-propandiol-1-monopalmitate

-

3-MCPD 1-palmitate

Toxicological Profile

The toxicity of this compound is primarily attributed to the in vivo hydrolysis and release of free 3-MCPD.[3] The primary target organs for 3-MCPD toxicity are the kidneys and the male reproductive system.[3]

Quantitative Toxicological Data

| Parameter | Species | Value | Compound | Reference |

| LD50 (Oral) | Swiss mice | 2676.81 mg/kg body weight | 3-MCPD 1-monopalmitate | [1] |

| LD50 (Oral) | Swiss mice | > 5000 mg/kg body weight | 3-MCPD dipalmitate | [1] |

| 90-day study doses | Rats | 1.84, 7.37, 29.5 mg/kg bw/day | 3-MCPD | [4] |

| 90-day study doses | Rats | 9.78, 39.19, 156.75 mg/kg bw/day | 3-MCPD dipalmitate | [4] |

Renal Toxicity

Studies have shown that this compound induces renal tubular necrosis and the formation of protein casts in the kidneys.[1] The underlying mechanism of 3-MCPD ester-induced acute kidney injury has been linked to necroptosis, a form of programmed necrosis.[5]

Male Reproductive Toxicity

This compound has been shown to cause a decrease in spermatids in the seminiferous tubules.[1] The broader toxic effects of 3-MCPD on the male reproductive system involve multiple cellular stress pathways.

Experimental Protocols

Synthesis of this compound

A general laboratory synthesis for 3-MCPD monoesters can be achieved through the reaction of a monoglyceride with a chlorinating agent under controlled temperature conditions. A model system for the formation of 3-MCPD esters involves heating a monoglyceride, such as monopalmitin (B16481), with a chloride source.

Materials:

-

Monopalmitin

-

Chloride source (e.g., NaCl, FeCl3)

-

High-temperature reaction vessel

-

Analytical standards for purification and identification (e.g., by GC-MS)

Procedure Outline:

-

Combine monopalmitin and the chloride source in the reaction vessel.

-

Heat the mixture to a specified temperature (e.g., 120-240°C) for a defined period.

-

Monitor the reaction progress by taking aliquots and analyzing for the formation of this compound using a suitable analytical method like UPLC-Q-TOF MS.

-

Upon completion, cool the reaction mixture.

-

Purify the product using techniques such as solid-phase extraction or column chromatography.

-

Confirm the identity and purity of the synthesized this compound by GC-MS or other spectroscopic methods.

Analytical Determination in Edible Oils

The analysis of this compound in complex matrices like edible oils typically involves an indirect method. This process includes the hydrolysis of the ester to free 3-MCPD, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Protocol for Indirect Analysis by Acidic Transesterification and GC-MS: [6]

1. Sample Preparation and Transesterification:

-

Weigh approximately 100 mg of the oil sample into a glass tube.

-

Dissolve the sample in 0.5 mL of tetrahydrofuran (B95107) and vortex.

-

Add an internal standard solution (e.g., 3-MCPD-d5).

-

Add 1.8 mL of methanolic sulfuric acid solution (1.8% v/v) and vortex.

-

Incubate the mixture in a water bath at 40°C for 16 hours.

2. Extraction:

-

After incubation, add 1.8 mL of n-heptane and 3.5 mL of saturated sodium chloride solution.

-

Vortex for 20 seconds and centrifuge to separate the layers.

-

Transfer the upper n-heptane layer to a new tube.

-

Repeat the extraction of the lower aqueous layer with another 1.8 mL of n-heptane.

-

Combine the n-heptane extracts.

3. Derivatization:

-

Add 200 µL of phenylboronic acid (PBA) solution (2 mg/mL in diethyl ether) to the combined n-heptane extract.

-

Vortex for 20 seconds and let it stand at room temperature for 10 minutes for the derivatization to complete.

4. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: BPX-5 capillary column (or similar).

-

Injector: Splitless mode at 180°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 1 min.

-

Ramp 1: 6°C/min to 150°C, hold for 2 min.

-

Ramp 2: 10°C/min to 280°C, hold for 5 min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for the PBA derivative of 3-MCPD and the internal standard.

-

5. Quantification:

-

Prepare a calibration curve using standard solutions of 3-MCPD.

-

Calculate the concentration of 3-MCPD esters in the original sample based on the calibration curve and the response of the internal standard.

This guide provides foundational knowledge on this compound for professionals in research and drug development. The provided information on its chemical nature, toxicological pathways, and analytical detection methods serves as a critical resource for further investigation and risk assessment of this compound.

References

- 1. Acute oral toxicity of 3-MCPD mono- and di-palmitic esters in Swiss mice and their cytotoxicity in NRK-52E rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Comparison between 3‐MCPD and its palmitic esters in a 90‐day toxicological study | Semantic Scholar [semanticscholar.org]

- 5. Necroptosis in 3-chloro-1, 2-propanediol (3-MCPD)-dipalmitate-induced acute kidney injury in vivo and its repression by miR-223-3p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

A Comprehensive Technical Review of 3-Monochloropropane-1,2-diol (3-MCPD) Esters: Formation, Analysis, Toxicology, and Mitigation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-monochloropropane-1,2-diol (3-MCPD) esters, a class of processing-induced food contaminants. This document covers their formation mechanisms, occurrence in various foodstuffs, detailed analytical methodologies for their detection, the current understanding of their toxicological effects and associated signaling pathways, and a summary of effective mitigation strategies.

Formation and Occurrence of 3-MCPD Esters

3-MCPD esters are chemical compounds that can form in fat-containing foods during high-temperature processing, such as the refining of edible oils and fats.[1] Their formation is a complex process involving the reaction of glycerol (B35011) or acylglycerols with a source of chlorine.[2]

Chemical Formation Mechanisms

The primary precursors for 3-MCPD ester formation are acylglycerols (triacylglycerols, diacylglycerols, and monoacylglycerols) and a chlorine source.[3][4] The reaction is significantly influenced by temperature, with formation increasing at temperatures above 160°C.[5] Several pathways for their formation have been proposed, including a free radical mechanism involving a cyclic acyloxonium free radical intermediate.[6]

dot

Caption: Proposed formation pathway of 3-MCPD esters.

Occurrence in Foodstuffs

3-MCPD esters have been detected in a wide range of food products. The highest concentrations are typically found in refined vegetable oils, particularly palm oil.[1] They are also present in various processed foods that contain refined oils and fats as ingredients.

Table 1: Occurrence of 3-MCPD Esters in Various Food Products

| Food Category | Concentration Range (µg/kg) | Reference(s) |

| Refined Palm Oil | 1152.1 - 2912 | [7] |

| Refined Soybean Oil | 1234 | [8] |

| Refined Rapeseed Oil | 381 - 670 | [8] |

| Refined Sunflower Oil | <300 | [8] |

| Infant Formula | 62 - 588 | [1] |

| Biscuits | up to 440 | [7] |

| French Fries | up to 6100 | [8] |

| Margarine and Spreads | 438.6 | [7] |

| Ham and Salami | 0 - 2940 | [8] |

Analytical Methodologies

The accurate quantification of 3-MCPD esters in food matrices is crucial for risk assessment and regulatory compliance. Both direct and indirect analytical methods have been developed and validated.

Indirect Analytical Methods

Indirect methods are the most commonly used for routine analysis and involve the cleavage of the fatty acid esters to release free 3-MCPD, which is then derivatized and quantified, typically by gas chromatography-mass spectrometry (GC-MS).[9] Several official methods have been established by organizations such as the American Oil Chemists' Society (AOCS).

Experimental Protocol: AOCS Official Method Cd 29c-13 (Indirect Method)

This method is a differential approach for the determination of 3-MCPD esters and glycidyl (B131873) esters.

-

Sample Preparation:

-

Weigh approximately 100 mg of the oil or fat sample into two separate vials (Assay A and Assay B).

-

Add an internal standard solution (e.g., deuterated 3-MCPD ester) to each vial.

-

Dissolve the sample in a suitable solvent (e.g., tert-butyl methyl ether).

-

-

Transesterification:

-

Add a sodium methoxide (B1231860) solution to induce alkaline transesterification at room temperature, releasing 3-MCPD and glycidol (B123203).

-

-

Reaction Quenching and Conversion:

-

Assay A: Add an acidified sodium chloride solution. This stops the reaction and converts the released glycidol into 3-MCPD. This assay determines the sum of 3-MCPD from both 3-MCPD esters and glycidyl esters.

-

Assay B: Add an acidified sodium bromide solution. This stops the reaction without converting glycidol, thus only determining the 3-MCPD from the original 3-MCPD esters.

-

-

Extraction and Derivatization:

-

Extract the aqueous phase containing the free 3-MCPD.

-

Derivatize the 3-MCPD with phenylboronic acid (PBA) to form a volatile derivative suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Separate the 3-MCPD-PBA derivative on a suitable capillary column.

-

Detect and quantify using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

-

Quantification:

dot

Caption: Workflow for the indirect analysis of 3-MCPD esters.

Direct Analytical Methods

Direct methods involve the analysis of the intact 3-MCPD esters without prior hydrolysis. These methods typically utilize liquid chromatography coupled with mass spectrometry (LC-MS) and provide information on the individual ester species. While more complex and less common for routine analysis, they are valuable for research purposes.

Toxicology and Signaling Pathways

The toxicity of 3-MCPD esters is primarily attributed to the release of free 3-MCPD in the gastrointestinal tract through enzymatic hydrolysis.[2] Toxicological studies have identified the kidneys and testes as the primary target organs for 3-MCPD toxicity.

Nephrotoxicity

3-MCPD has been shown to induce nephrotoxicity, leading to acute kidney injury. The molecular mechanisms involve the activation of specific signaling pathways that trigger apoptosis and necroptosis in renal tubular cells.

-